Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)-

Description

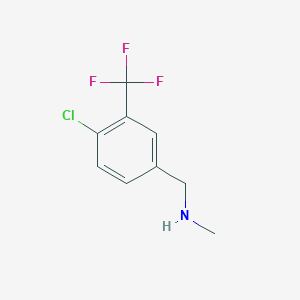

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- is a chemical compound with the molecular formula C9H9ClF3N and a molecular weight of 223.62 g/mol . This compound is characterized by the presence of a benzenemethanamine core substituted with a chlorine atom at the 4-position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position . It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETNVKKNIIJSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920408 | |

| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-42-4 | |

| Record name | Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 4-Chloro-3-(trifluoromethyl)benzyl chloride serves as the electrophilic substrate. Its synthesis may involve chlorination of 4-chloro-3-(trifluoromethyl)toluene using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Methylamine Reaction : Methylamine (40% aqueous solution) is added dropwise to the benzyl chloride in THF at 0–20°C under nitrogen. The exothermic reaction requires temperature control to minimize side reactions.

-

Workup and Purification : After reaction completion, solvents are removed via rotary evaporation. Residual water is azeotroped with toluene, and the crude product is purified via column chromatography using ethyl acetate and methanol-triethylamine mixtures.

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0–20°C | |

| Methylamine Equivalents | 5 eq (93.48 mmol for 18.63 mmol substrate) | |

| Yield | 81% |

Advantages : High yield, straightforward purification.

Limitations : Requires access to benzyl chloride precursor, which may necessitate additional synthesis steps.

Methylation of 4-Chloro-3-(Trifluoromethyl)Benzylamine

Commercial availability of 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3) enables N-methylation via established alkylation or reductive amination methods.

Eschweiler-Clarke Reaction

-

Reagents : Formaldehyde (37% aqueous) and formic acid.

-

Conditions : Reflux at 100°C for 12–24 hours.

-

Mechanism : The primary amine undergoes sequential methylation via imine intermediates, with formic acid as the reducing agent.

Alkylation with Methyl Iodide

-

Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Stoichiometry : 1.2 eq methyl iodide per amine group.

-

Workup : Quench with water, extract with ethyl acetate, and purify via vacuum distillation.

Comparative Data

| Method | Yield | Purity | Key Challenges |

|---|---|---|---|

| Eschweiler-Clarke | 70–85% | >95% | Over-methylation risk |

| Methyl Iodide Alkylation | 65–75% | 90–95% | Iodide byproduct removal |

Advantages : Utilizes commercially available starting material.

Limitations : Requires careful control to prevent quaternization or over-alkylation.

Analysis of Industrial-Scale Feasibility

Chemical Reactions Analysis

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions to form different substituted derivatives.

Scientific Research Applications

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- has several scientific research applications, including :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- can be compared with other similar compounds, such as :

Benzenemethanamine, 4-chloro-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Benzenemethanamine, 4-chloro-N-methyl-: This compound lacks the trifluoromethyl group, leading to variations in its reactivity and applications.

Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-:

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and N-methyl groups, which confer distinct chemical and biological properties.

Biological Activity

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)-, also known as 1-(4-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine, is an organic compound that has garnered attention in various fields, particularly medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with:

- A chlorine atom at the 4-position.

- A trifluoromethyl group at the 3-position.

- A methyl group attached to the nitrogen atom of the amine group.

This unique arrangement enhances its lipophilicity and metabolic stability, making it a candidate for interaction with various biological targets .

Antimicrobial Properties

Research indicates that benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- exhibits significant antimicrobial activity. The trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against a range of pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving:

- Caspase activation : Enhancing caspase-3 activity has been noted in various studies, indicating potential for inducing programmed cell death in tumor cells .

- Cell cycle arrest : Research indicates that treatment with this compound can lead to morphological changes in cancer cells and disrupt their normal cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzenemethanamine derivatives. The presence of the trifluoromethyl group is particularly significant as it contributes to:

- Increased lipophilicity.

- Enhanced binding affinity to biological targets.

Comparative studies with structurally similar compounds reveal that modifications to the substituents on the benzene ring can significantly affect biological activity .

Case Studies

Several case studies have highlighted the potential applications of benzenemethanamine:

- Antimicrobial Testing : In one study, various concentrations of the compound were tested against bacterial strains, demonstrating effective inhibition of growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that treatment with benzenemethanamine resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Comparative Analysis

| Compound Name | Unique Features |

|---|---|

| Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- | Contains both methyl and trifluoromethyl groups enhancing lipophilicity |

| Benzenemethanamine, 4-chloro-N-ethyl | Lacks trifluoromethyl group |

| 4-Chloro-3-(trifluoromethyl)benzylamine | Similar trifluoromethyl group but different nitrogen substitution |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of specific functional groups in determining efficacy.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-chloro-N-methyl-3-(trifluoromethyl)benzenemethanamine, and how can they be experimentally verified?

- Methodology :

- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the aromatic substitution pattern, trifluoromethyl group, and N-methyl substituent. Mass spectrometry (MS) can validate the molecular weight (C₉H₁₀ClF₃N, ~225.6 g/mol) .

- Physicochemical Profiling : Determine logP (lipophilicity) via reversed-phase HPLC and solubility in polar/nonpolar solvents. Thermal stability can be assessed using differential scanning calorimetry (DSC) .

Q. What synthetic routes are commonly employed for preparing 4-chloro-N-methyl-3-(trifluoromethyl)benzenemethanamine?

- Methodology :

- Reductive Amination : React 4-chloro-3-(trifluoromethyl)benzaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH₄ or Pd/C under H₂). Monitor reaction progress via thin-layer chromatography (TLC) .

- N-Methylation : Start with 4-chloro-3-(trifluoromethyl)benzylamine and use methyl iodide in a basic medium (e.g., K₂CO₃/DMF). Purify via column chromatography .

Q. How can researchers screen for potential biological activities of this compound?

- Methodology :

- In Vitro Assays : Test for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. For receptor modulation (e.g., serotonin/dopamine), employ competitive binding assays with radiolabeled ligands .

- Toxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields of 4-chloro-N-methyl-3-(trifluoromethyl)benzenemethanamine be optimized while minimizing byproducts?

- Methodology :

- Catalytic Optimization : Replace NaBH₄ with selective catalysts like Pd/C or Ru-based systems for higher efficiency in reductive amination. Use Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction conditions (e.g., pH control) to suppress side reactions like over-alkylation .

Q. What advanced techniques are recommended for resolving contradictions in biological activity data across studies?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum concentrations). Validate receptor binding results using orthogonal methods (e.g., fluorescence polarization vs. radioligand assays) .

- Metabolomics Integration : Use GC-MS or LC-MS to identify metabolites that may interfere with activity. Correlate findings with environmental parameters (e.g., pH, temperature) .

Q. How can the compound’s mechanism of action in neurotransmitter modulation be elucidated?

- Methodology :

- Structural Dynamics : Perform molecular docking simulations with serotonin/dopamine receptors (PDB IDs: 5I6X, 6CM4) to predict binding modes. Validate via site-directed mutagenesis and functional assays (e.g., cAMP accumulation) .

- In Vivo Models : Administer the compound to zebrafish or rodent models and monitor behavioral changes (e.g., locomotor activity) paired with microdialysis to measure neurotransmitter levels .

Q. What strategies are effective for analyzing stereochemical or regiochemical ambiguities in derivatives of this compound?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., acetylcholinesterase) to resolve 3D conformation. Use synchrotron radiation for high-resolution data .

- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Data Interpretation & Validation

Q. How should researchers address discrepancies in reported antimicrobial efficacy between studies?

- Methodology :

- Standardized Protocols : Adopt CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) testing. Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .

- Resistance Profiling : Test against clinically isolated multidrug-resistant strains to confirm broad-spectrum activity .

Q. What computational tools can predict the environmental fate or toxicity of this compound?

- Methodology :

- QSAR Modeling : Use EPI Suite or TEST to estimate biodegradability and ecotoxicity. Cross-validate with experimental data from microbial degradation studies .

- Density Functional Theory (DFT) : Calculate reaction pathways for hydrolysis or photodegradation to identify persistent intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.